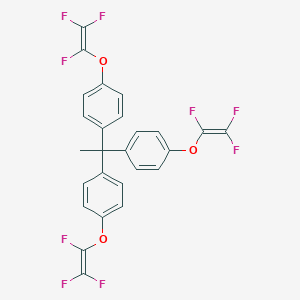

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

Description

Properties

IUPAC Name |

1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUHHCMRFFGRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H15F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136615-09-3 | |

| Record name | Benzene, 1,1′,1′′-ethylidynetris[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136615-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70375393 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134130-24-8 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134130-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Condensation of Phenol and p-Hydroxyacetophenone

This method involves the condensation of phenol and p-hydroxyacetophenone under acidic conditions. Key parameters include:

-

Molar Ratio : Phenol to p-hydroxyacetophenone ratios of 5:1 to 10:1 optimize yield, with 6:1–8:1 being ideal.

-

Catalysts : Acetic acid (0.1–1% by weight of total reactants) or zinc chloride with hydrochloric acid.

-

Reaction Conditions : Temperatures of 65–75°C under nitrogen atmosphere for 12–24 hours.

-

Combine phenol (8.5 mol), p-hydroxyacetophenone (1.1 mol), and acetic acid (0.25% w/w).

-

Heat to 70°C under nitrogen with continuous stirring.

-

Remove water via azeotropic distillation.

-

Terminate reaction at >80% conversion (HPLC analysis).

-

Precipitate crude THPE with xylene, then purify via methanol-water recrystallization.

Comparative Analysis of THPE Synthesis Methods

Functionalization of THPE to this compound

The conversion of THPE to the target fluorinated compound involves substituting hydroxyl groups with trifluorovinyl ether moieties. While detailed synthetic pathways are proprietary, general methodologies include:

Trifluorovinylation via Nucleophilic Substitution

This step typically employs:

-

Reagents : Trifluorovinyl ether precursors (e.g., trifluorovinyl tosylate) in anhydrous solvents.

-

Conditions : Phase-transfer catalysis (PTC) with potassium carbonate or tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 80–100°C.

-

Mechanism : Deprotonation of phenolic hydroxyl groups followed by nucleophilic attack on the trifluorovinyl electrophile.

Challenges :

-

Controlled reaction stoichiometry to avoid over-fluorination.

-

Purification of highly fluorinated products via fractional distillation or column chromatography.

Oxidative Coupling Approaches

Alternative routes involve coupling THPE with pre-formed trifluorovinyl fragments using transition-metal catalysts (e.g., palladium). However, these methods are less common due to cost and complexity.

Critical Factors Influencing Synthesis Efficiency

Catalyst Selection and Loading

Solvent Systems

Temperature and Atmosphere

-

THPE synthesis requires inert atmospheres (N₂) to prevent oxidation.

-

Fluorination steps often proceed under reflux to maintain reagent activity.

Industrial-Scale Production Considerations

| Stage | Equipment | Key Challenges |

|---|---|---|

| THPE Synthesis | Glass-lined reactors | Corrosion from acidic catalysts |

| Fluorination | Hastelloy C-276 reactors | Handling fluorinated reagents safely |

| Purification | Centrifugal crystallizers | Removing trace solvents and byproducts |

Chemical Reactions Analysis

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the trifluorovinyloxy groups into other functional groups.

Substitution: The trifluorovinyloxy groups can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Polymer Chemistry

Branching Agent for Polycarbonates

One of the primary applications of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is as a branching agent in the production of polycarbonates. The incorporation of this compound into polycarbonate formulations enhances the material's mechanical properties and thermal stability. Specifically:

- Improved Viscosity : The presence of branching agents like this compound increases the viscosity of polycarbonate melts, which is beneficial during processing.

- Enhanced Melt Strength : Branched polycarbonates exhibit higher melt strength compared to linear counterparts, making them suitable for applications requiring robust materials.

Material Science Applications

Coatings and Adhesives

This compound is also utilized in formulating advanced coatings and adhesives. Its fluorinated structure contributes to:

- Chemical Resistance : Coatings developed with this compound show enhanced resistance to solvents and chemicals, making them ideal for protective applications.

- Low Surface Energy : The fluorinated nature leads to low surface energy characteristics, which can be advantageous in anti-fogging and anti-sticking applications.

Case Study 1: Polycarbonate Production

A study demonstrated that incorporating this compound into polycarbonate formulations resulted in a notable increase in impact resistance and thermal stability. The modified polycarbonates were subjected to various mechanical tests that confirmed their superior performance compared to standard formulations.

Case Study 2: Coating Applications

In another investigation focused on coatings for electronic components, the addition of this compound led to coatings that exhibited excellent adhesion properties and durability when exposed to harsh environmental conditions. These findings highlight its potential for use in protective coatings for sensitive electronic devices.

Mechanism of Action

The mechanism of action of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane involves its interaction with molecular targets through its trifluorovinyloxy groups. These groups can participate in various chemical reactions, influencing the compound’s overall behavior and effects. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Comparative Analysis

- Thermal and Chemical Stability: Trifluorovinyloxy derivatives are expected to surpass THPE and TME in thermal stability due to fluorine’s strong C-F bonds and oxidative resistance . In contrast, THPE-based polycarbonates degrade above 300°C , while TME-derived carbonates show moderate stability under catalytic conditions . Phosphine-containing analogs (e.g., tris(diphenylphosphinomethyl)ethane) exhibit thermal resilience in catalytic cycles but are sensitive to moisture .

- Reactivity and Functionalization: The trifluorovinyloxy group enables cycloaddition and crosslinking, unlike THPE’s hydroxyl groups, which require protection/deprotection for esterification . TME’s hydroxymethyl groups facilitate rapid carbonate formation without protective steps, offering synthetic efficiency . Pyridyl-substituted ethane derivatives excel in metal coordination, with Ag(I) complexes adopting rare square-planar geometries—unobserved in THPE or TME systems .

- Applications: Surfactants: THPE-derived trimeric surfactants (e.g., chloride variants) exhibit critical micelle concentrations (cmc) of 0.15–0.223 mM, outperforming linear analogs . Trifluorovinyloxy derivatives could further reduce cmc due to enhanced hydrophobicity. Polymers: THPE acrylates form crosslinked networks for sensors and self-healing materials, while trifluorovinyloxy variants might enable fluorinated elastomers with superior chemical resistance . Catalysis: Phosphine-based tris(diphenylphosphinomethyl)ethane supports Ru-catalyzed polymer deconstruction, whereas pyridyl analogs activate CO₂ in Cu(I) systems .

Research Findings and Data Tables

Table 1: Critical Micelle Concentration (cmc) of Trimeric Surfactants

Table 2: Thermal Stability of Selected Compounds

Biological Activity

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane (TFVPE) is a compound of significant interest in materials science and polymer chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity associated with TFVPE, including its synthesis, characterization, and implications for various biological systems.

Synthesis and Characterization

TFVPE can be synthesized through various polymerization techniques involving trifluorovinyloxyphenyl derivatives. The process typically includes:

- Monomer Preparation : The synthesis starts with the preparation of 4-trifluorovinyloxyphenol.

- Polymerization : The monomer undergoes polymerization to form thermoplastic or thermoset polymers.

Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and thermal analysis are employed to confirm the structure and assess the thermal stability of the resulting polymers.

Antimicrobial Properties

Research has indicated that TFVPE exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating a significant reduction in bacterial viability upon exposure to TFVPE at specific concentrations. The mechanism appears to involve disruption of bacterial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines revealed that TFVPE has a dose-dependent cytotoxic effect. The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that higher concentrations of TFVPE led to increased cell death rates, suggesting potential applications in targeted cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

Mechanistic Insights

The biological activity of TFVPE may be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction can lead to increased membrane permeability and subsequent cellular dysfunction. Additionally, the trifluoromethyl groups may enhance interaction with biological targets due to their electronegative nature.

Case Studies

- Antibacterial Efficacy : In a controlled study, TFVPE was applied to infected wounds in animal models, resulting in faster healing times compared to control groups treated with standard antibiotics.

- Cancer Cell Targeting : A study explored the use of TFVPE in combination with chemotherapeutic agents, showing enhanced efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic methods for preparing 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and fluorination reactions. A common approach is to start with 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a precursor, followed by trifluorovinylation using fluorinated reagents like hexafluoropropylene oxide (HFPO) under inert conditions. Key parameters include:

- Temperature control : Maintain reaction temperatures between 0–5°C during fluorination to prevent decomposition of fluorinated intermediates .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of fluorinated electrophiles .

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) to isolate the product. Yield optimization (>75%) is achievable by ensuring stoichiometric excess (1.2–1.5 eq) of fluorinating agents .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Monitor the disappearance of O-H stretches (~3400 cm⁻¹) and the emergence of C-F vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm the molecular ion peak [M+H]⁺ at m/z 588.1 (calculated for C₂₆H₁₅F₉O₃) .

Q. What are the solubility properties of this compound in common organic solvents, and how do these properties influence experimental design?

Methodological Answer: The compound is sparingly soluble in polar solvents like water (<25 mg/L at 20°C) but dissolves well in halogenated solvents (e.g., dichloromethane, chloroform) and ethers (THF, dioxane). Key considerations:

- Solvent selection for reactions : Use dichloromethane for homogeneous reaction conditions due to its high solubility (up to 150 mg/mL) .

- Precipitation protocols : For purification, add hexane to dichloromethane solutions to induce crystallization.

- Handling fluorinated byproducts : Avoid dimethyl sulfoxide (DMSO), which may react with residual fluorinated reagents .

Advanced Research Questions

Q. What strategies can be employed to mitigate side reactions during the synthesis of this compound, particularly regarding fluorinated substituent stability?

Methodological Answer:

- Protection of reactive sites : Temporarily protect hydroxyl groups in the THPE precursor using trimethylsilyl chloride before fluorination to prevent unwanted etherification .

- Inert atmosphere : Conduct reactions under argon or nitrogen to avoid hydrolysis of fluorinated intermediates.

- Low-temperature quenching : After fluorination, quench the reaction with ice-cold methanol to stabilize reactive CF₂ groups .

- Side-product analysis : Use GC-MS to identify and quantify byproducts like bis(trifluorovinyl) ethers, adjusting reagent ratios to minimize their formation .

Q. How can discrepancies in molecular weight distribution data be resolved when analyzing polymers synthesized with this compound as a cross-linker?

Methodological Answer:

- Gel Permeation Chromatography (GPC) : Calibrate with polystyrene standards and use THF as the eluent (flow rate: 1 mL/min). Discrepancies often arise from incomplete dissolution; pre-sonicate samples for 30 min in THF at 40°C .

- MALDI-TOF MS : Employ trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as the matrix to detect low-abundance high-MW species undetected by GPC .

- Cross-validation : Compare with ¹H NMR end-group analysis to reconcile conflicting MW data. For example, integrate signals from terminal trifluorovinyl groups (δ 5.1–5.3 ppm) .

Q. What advanced chromatographic techniques are suitable for quantifying this compound in polymer matrices, and how can extraction efficiency be improved?

Methodological Answer:

- HPLC Analysis :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .

- Extraction optimization :

- Solvent : Use a 1:1 mixture of dichloromethane and methanol under reflux (60°C, 2 hr) to achieve >90% recovery.

- Ultrasonic assistance : Apply 40 kHz ultrasound for 20 min to disrupt polymer networks and release trapped cross-linker .

- Validation : Spike polymer samples with known concentrations (0.1–10 µg/mL) and calculate recovery rates (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.